molecular formula C10H14O2 B082635 3-Isopropyl-4-methoxyphenol CAS No. 13523-62-1

3-Isopropyl-4-methoxyphenol

Cat. No.: B082635
CAS No.: 13523-62-1
M. Wt: 166.22 g/mol
InChI Key: CNTLRGJEUYZYKC-UHFFFAOYSA-N
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Description

3-Isopropyl-4-methoxyphenol, also known as thymol methyl ether, is an organic compound with the molecular formula C10H14O2. It is a derivative of phenol, characterized by the presence of an isopropyl group at the third position and a methoxy group at the fourth position on the benzene ring. This compound is known for its aromatic properties and is used in various applications due to its chemical stability and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Isopropyl-4-methoxyphenol typically involves the alkylation of 4-methoxyphenol with isopropyl halides under basic conditions. One common method is the Friedel-Crafts alkylation, where 4-methoxyphenol reacts with isopropyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction proceeds as follows:

C6H4(OCH3)OH+(CH3)2CHClC6H3(OCH3)(CH(CH3)2)OH+HClC_6H_4(OCH_3)OH + (CH_3)_2CHCl \rightarrow C_6H_3(OCH_3)(CH(CH_3)_2)OH + HCl C6​H4​(OCH3​)OH+(CH3​)2​CHCl→C6​H3​(OCH3​)(CH(CH3​)2​)OH+HCl

Industrial Production Methods: In industrial settings, the production of this compound can be scaled up using continuous flow reactors to ensure consistent quality and yield. The process involves the same basic principles as laboratory synthesis but is optimized for large-scale production with enhanced reaction control and purification steps.

Chemical Reactions Analysis

Types of Reactions: 3-Isopropyl-4-methoxyphenol undergoes various chemical reactions, including:

    Oxidation: The phenolic hydroxyl group can be oxidized to form quinones.

    Reduction: The compound can be reduced to form corresponding alcohols.

    Substitution: Electrophilic aromatic substitution reactions can occur at the ortho and para positions relative to the hydroxyl group.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon.

    Substitution: Halogenation using bromine or chlorination using chlorine gas in the presence of a catalyst.

Major Products Formed:

    Oxidation: Formation of 3-isopropyl-4-methoxybenzoquinone.

    Reduction: Formation of 3-isopropyl-4-methoxycyclohexanol.

    Substitution: Formation of halogenated derivatives like 3-isopropyl-4-methoxy-2-bromophenol.

Scientific Research Applications

3-Isopropyl-4-methoxyphenol has diverse applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds.

    Biology: Studied for its antimicrobial and antioxidant properties.

    Medicine: Investigated for potential therapeutic uses due to its bioactive properties.

    Industry: Utilized in the formulation of fragrances and flavoring agents.

Mechanism of Action

The mechanism of action of 3-Isopropyl-4-methoxyphenol involves its interaction with cellular components. The phenolic hydroxyl group can form hydrogen bonds with proteins and enzymes, altering their activity. The compound’s antioxidant properties are attributed to its ability to scavenge free radicals and inhibit oxidative stress pathways. Molecular targets include enzymes involved in inflammation and oxidative stress, such as cyclooxygenase and lipoxygenase.

Comparison with Similar Compounds

    4-Methoxyphenol (Mequinol): Lacks the isopropyl group, making it less hydrophobic.

    Thymol: Contains a hydroxyl group instead of a methoxy group, leading to different reactivity.

    Eugenol: Contains a methoxy group and an allyl group, providing distinct biological activities.

Uniqueness: 3-Isopropyl-4-methoxyphenol is unique due to the combination of its isopropyl and methoxy substituents, which confer specific chemical and biological properties. Its structure allows for unique interactions with biological targets, making it a valuable compound in research and industrial applications.

Properties

IUPAC Name

4-methoxy-3-propan-2-ylphenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14O2/c1-7(2)9-6-8(11)4-5-10(9)12-3/h4-7,11H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CNTLRGJEUYZYKC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=C(C=CC(=C1)O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80462581
Record name 2-Isopropyl-4-hydroxy anisole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80462581
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

166.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

13523-62-1
Record name 2-Isopropyl-4-hydroxy anisole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80462581
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

To a solution of 3-isopropyl-4-methoxybenzaldehyde (12.5 g, 70 mmol) in MeOH(140 mL) was added concentrated sulfuric acid (1.2 mL) followed by dropwise addition of 30% by wt aqueous hydrogen peroxide(6 g, 20 mL, 176 mmol). The mixture was left to stir at ambient room temperature. After 3 hours, the mixture was concentrated in vacuo to about ⅓ of the reaction volume. The concentrate was partitioned between EtOAc (100 mL) and brine (50 mL). The EtOAc extract was washed with brine (50 mL), dried (Na2SO4), filtered and concentrated in vacuo to give 13.5 g of dark oil as crude product. The crude product was purified by chromatography (250 g silica gel, 10% EtOAc in hexane) to afford 10.1 g (86%) of compound 1c as a thick oil that eventually solidified.
Quantity
12.5 g
Type
reactant
Reaction Step One
Quantity
1.2 mL
Type
reactant
Reaction Step One
Name
Quantity
140 mL
Type
solvent
Reaction Step One
Quantity
20 mL
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

A 22 L three-necked round bottom flask equipped with mechanical agitation was charged with hydroxy-(3-isopropyl-4-methoxyphenyl)methanesulfonic acid, sodium salt (1300 g, 4.61 moles), p-toluenesulfonic acid monohydrate (908 g, 4.77 moles), and methanol (10.4 L), and the mixture was cooled to 0° to 5° C. Hydrogen peroxide (30% aqueous, 1.625 L, 16.12 moles) was added slowly to the reaction mixture over about 2 h. The reaction mixture was stirred overnight and allowed to return to room temperature. The completeness of the reaction was assayed by HPLC; if the reaction was incomplete, further hydrogen peroxide was added to the reaction mixture. The reaction mixture was cooled once more to 0° to 5° C. and then quenched by addition of an aqueous slurry of sodium dithionite (1860 g, 10.68 moles, stirred 1 h at room temperature in 6.5 L deionized water). After stirring at least 0.5 h, the reaction mixture was filtered, and the white solids were washed with ethyl acetate (8 L). The ethyl acetate and the aqueous filtrate were combined, agitated, and allowed to separate. Cyclohexane was added if necessary to facilitate separation. The organic phase was washed with sodium bicarbonate (4 L, 10% aqueous solution), then with saturated aqueous sodium chloride solution (4 L). The solvent was removed by vacuum distillation to afford 3-isopropyl-4-methoxyphenol (510 g, 66.7%).
Name
hydroxy-(3-isopropyl-4-methoxyphenyl)methanesulfonic acid
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
1300 g
Type
reactant
Reaction Step One
Quantity
908 g
Type
reactant
Reaction Step One
Quantity
10.4 L
Type
solvent
Reaction Step One
Quantity
1.625 L
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
6.5 L
Type
reactant
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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